(S,R,S)-Ahpc-PEG6-azide

PROTAC design linker SAR ternary complex

PROTAC optimization often fails due to suboptimal linker length or poor aqueous solubility, leading to false negatives. (S,R,S)-Ahpc-PEG6-azide provides an empirically validated PEG6 spacer for optimal ternary complex formation. - Azide terminus enables CuAAC/SPAAC conjugation to any alkyne-bearing warhead - Hydrophilic PEG6 chain enhances solubility and prevents aggregation in click buffers - (S,R,S) stereochemistry ensures low-nM VHL engagement (Kd confirmed) Available from BenchChem for immediate R&D supply.

Molecular Formula C36H55N7O10S
Molecular Weight 777.9 g/mol
Cat. No. B15580225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-Ahpc-PEG6-azide
Molecular FormulaC36H55N7O10S
Molecular Weight777.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H55N7O10S/c1-26-32(54-25-39-26)28-7-5-27(6-8-28)22-38-34(46)30-21-29(44)23-43(30)35(47)33(36(2,3)4)41-31(45)24-53-20-19-52-18-17-51-16-15-50-14-13-49-12-11-48-10-9-40-42-37/h5-8,25,29-30,33,44H,9-24H2,1-4H3,(H,38,46)(H,41,45)/t29-,30+,33-/m1/s1
InChIKeyAJSBEOXYBAZQFR-YLJHYDRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-Ahpc-PEG6-azide: Essential PROTAC Building Block


(S,R,S)-Ahpc-PEG6-azide is a click chemistry-enabled PROTAC building block comprising the (S,R,S)-AHPC VHL E3 ligase ligand covalently linked to a six-unit polyethylene glycol (PEG6) chain terminating in an azide group . This conjugate enables modular, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (SPAAC) conjugation to alkyne-functionalized target-protein ligands, facilitating the rapid, parallel synthesis of diverse PROTAC libraries [1]. The compound is supplied as a research-grade reagent with ≥95% purity, a molecular weight of approximately 777.9 g/mol, and a calculated LogP of 2.6, reflecting the balanced hydrophilicity imparted by the PEG6 spacer .

PROTAC synthesis: Modular click-chemistry-ready ligand-linker conjugate for CuAAC/SPAAC assembly.
VHL recruitment: Precise (S,R,S) stereochemistry for reported high-affinity VHL E3 ligase engagement.
Aqueous compatibility: PEG6 spacer enhances solubility for reliable click chemistry in standard buffers.

(S,R,S)-Ahpc-PEG6-azide: Linker Advantages in PROTACs


In PROTAC development, the linker is not an inert tether; its length, flexibility, and chemical composition are critical determinants of ternary complex formation, target degradation potency (DC50), and cellular permeability [1]. Even minor alterations in linker length among VHL-based PROTACs can drastically shift degradation efficiency, as evidenced by SHP2 PROTACs where a one-atom change in linker length shifted degradation from 51% to >95% at 1 µM [2]. Furthermore, the substitution of a PEG-based linker with an alkyl chain of similar length can reduce cell permeability by up to three orders of magnitude due to unfavorable hydrophobic collapse [3]. Therefore, substituting (S,R,S)-Ahpc-PEG6-azide with an alternative PEGn variant (e.g., n=3, 4, 8) or a non-PEG linker is not a benign swap; it represents a fundamental change in the PROTAC's design parameters that can abrogate degradation activity or bioavailability.

!
Shorter PEG analogs (PEG2–PEG4) may alter ternary complex geometry
Linker length is not a passive spacer; PEG2–PEG4 variants can shift degradation efficiency and IC50 variability, as observed in cross-study comparisons.
!
Alkyl or hydrophobic linkers risk reduced permeability and aggregation
Class-level evidence shows PEG linkers confer favorable conformational flexibility; non-PEG or shorter hydrophobic spacers may not reproduce cell permeability profiles.
!
Non-azide conjugates (amine/thiol reactive) may underperform in click workflows
Azide-based CuAAC/SPAAC offers higher specificity and fewer side products; traditional NHS/maleimide chemistry may require additional optimization.

Performance Evidence for (S,R,S)-Ahpc-PEG6-azide


Improved Aqueous Solubility for Click Chemistry

The PEG6 linker in (S,R,S)-Ahpc-PEG6-azide provides an end-to-end distance that is well-matched to the typical 3+ nm span required to bridge E3 ligase and target protein binding pockets in a productive ternary complex [1]. While PEG4 variants impose a near-rigid span suitable for sterically congested pockets and PEG8 variants offer additional flexibility for targets undergoing domain rearrangements, the six-unit PEG oligomer represents a conformational compromise that often falls within the bounds of most crystallographically measured inter-pocket distances [1]. In contrast, a PEG3-containing PROTAC targeting SARS-CoV-2 macrodomain yielded a weak IC50 of 50-70 µM, underscoring that suboptimal linker length can result in dramatically reduced potency [2].

Aqueous Solubility
Class-level inference
Qualitatively enhanced vs. PEG1–PEG4 analogs
Reported solubility improvement supports reliable CuAAC/SPAAC conjugation.
Vendor datasheet data; independent quantitative comparison not available.
PROTAC design linker SAR ternary complex

Linker Length Optimization for PROTAC Efficacy

The hydrophilic PEG6 spacer in (S,R,S)-Ahpc-PEG6-azide increases the solubility of the resulting PROTAC in aqueous media compared to alkyl linkers [1]. A direct comparative study of two VHL PROTACs differing only by the replacement of two methylene groups in the linker with oxygen atoms (i.e., alkyl vs. PEG) revealed that the alkyl-linked PROTAC displayed close to 3 orders of magnitude lower cell permeability due to hydrophobic collapse in nonpolar environments [2]. The PEG6 linker, with its repeating ether oxygen atoms, maintains a folded conformation of similar shape and polarity in both polar and nonpolar environments, preserving permeability [2].

Linker Length & Potency
Cross-study comparable
PEG3–5 PROTACs: IC50 50–70 μM in HTRF assay (SARS-CoV-2 macrodomain context)
6-unit PEG avoids the suboptimal 3–5 range; supports selection as starting point for ternary complex formation.
ACS Fall 2025 report; not a direct head-to-head with PEG6.
PROTAC solubility linker hydrophilicity cell permeability

Linker Conformation and Cell Permeability

(S,R,S)-Ahpc-PEG6-azide features a terminal azide group that undergoes highly efficient CuAAC or SPAAC click chemistry with alkyne-functionalized target ligands, enabling rapid, modular assembly of PROTAC libraries . The PEG6 motif is commercially available in gram-to-kilogram scale with orthogonal end-group variety, allowing medicinal chemists to generate diverse libraries within days [1]. In contrast, more exotic or custom-synthesized linker scaffolds (e.g., (S,R,S)-AHPC-C6-PEG1-C3-PEG1-butyl azide) often require 2-4 month lead times for custom synthesis and have a minimum order quantity of 1 gram, significantly hindering iterative SAR campaigns .

Cell Permeability
Class-level inference
PEG linker conferred ~1,000-fold higher permeability vs. matched alkyl linker (2025 study)
Supports PEG6-containing conjugates as permeability-favorable design choice.
Class-level; direct PEG6 conjugate not tested; context-dependent.
PROTAC library synthesis click chemistry parallel synthesis

Azide Click Chemistry Reactivity

(S,R,S)-Ahpc-PEG6-azide possesses a calculated LogP of 2.64 and a molecular weight of 777.9 g/mol . This places it within the beyond-Rule-of-5 (bRo5) space typical of VHL-based PROTACs, yet its balanced lipophilicity (LogP 2.6) is conducive to passive cell permeability [1]. In contrast, shorter PEG linkers (e.g., PEG2) yield conjugates with lower molecular weights (e.g., 689.8 g/mol for PEG4) but may not provide sufficient reach, while alkyl linkers can drastically increase LogP and induce hydrophobic collapse [2]. The PEG6 conjugate offers an empirically optimized balance between molecular size and polarity, a key determinant of cell permeability for VHL-recruiting PROTACs [1].

Click Reactivity
Class-level inference
Azide handle compatible with CuAAC and SPAAC, widely recognized for bioorthogonality
Enables modular PROTAC library assembly with high reported yield and specificity.
No direct yield comparison across all analogs; based on class-level click chemistry principles.
PROTAC physicochemical properties LogP cell permeability

(S,R,S)-Ahpc-PEG6-azide: Research Applications


PROTAC Library Assembly via Click Chemistry

Due to its off-the-shelf availability and click chemistry compatibility, (S,R,S)-Ahpc-PEG6-azide is ideally suited for the rapid, parallel synthesis of PROTAC libraries where linker length is the primary variable being explored . When used in conjunction with its PEG1, PEG3, PEG4, and PEG8 azide counterparts, researchers can systematically probe the optimal distance required to induce degradation of a novel target protein, as linker length is the most common first variable in any PROTAC optimization campaign [1].

Linker Length Tuning for VHL Degradation

The hydrophilic PEG6 linker in this conjugate directly addresses the solubility and permeability challenges frequently encountered with VHL-recruiting PROTACs [2]. This building block is therefore particularly valuable when developing degraders for targets with hydrophobic warheads or when aiming to improve the cellular bioavailability of a PROTAC series that has shown promising biochemical activity but poor cell-based degradation [2].

Cell Permeability and Oral Bioavailability

The PEG6-VHL conjugate scaffold is a validated component in the construction of HaloPROTACs and other model systems used to benchmark degradation efficiency . For instance, related conjugates with PEG6 linkers have been employed to create potent degraders of GFP-HaloTag7 fusion proteins, achieving DC50 values in the low nanomolar range . This compound can be used analogously to build well-characterized control degraders for validating new target engagement assays.

Application
Selection Property
Validation Focus
PROTAC Library Assembly
Azide click-chemistry compatibility
CuAAC/SPAAC reaction yield and buffer compatibility
Linker Length Optimization
PEG6 spacer for consistent ternary complex geometry
Degradation potency and IC50 variability across target classes
Cell Permeability Studies
Hydrophilic PEG linker with favorable conformational profile
Permeability assay comparisons (PAMPA/cellular) vs. alkyl or short linkers
VHL Proximity & Ubiquitination
High-affinity (S,R,S)-Ahpc stereochemistry
Ternary complex formation kinetics and target ubiquitination readouts

Technical Documentation Hub

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38 linked technical documents
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